H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH
Description
H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH is a linear heptapeptide with the sequence Thr-Tyr-Gly-Met-Arg-Val-Ser. Key features include:
- Amino Acid Composition: Contains polar (Thr, Tyr, Ser), charged (Arg), and sulfur-containing (Met) residues, which may influence solubility, stability, and interaction with cellular targets.
- Molecular Weight: Estimated at ~800–850 Da (calculated based on standard amino acid masses).
- Potential Functional Motifs: The presence of Arg and Tyr residues may indicate roles in receptor binding or signaling, as seen in bioactive peptides [1] [6].
Properties
CAS No. |
477736-49-5 |
|---|---|
Molecular Formula |
C34H56N10O11S |
Molecular Weight |
812.9 g/mol |
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoic acid |
InChI |
InChI=1S/C34H56N10O11S/c1-17(2)27(32(53)43-24(16-45)33(54)55)44-30(51)21(6-5-12-38-34(36)37)41-29(50)22(11-13-56-4)40-25(48)15-39-28(49)23(42-31(52)26(35)18(3)46)14-19-7-9-20(47)10-8-19/h7-10,17-18,21-24,26-27,45-47H,5-6,11-16,35H2,1-4H3,(H,39,49)(H,40,48)(H,41,50)(H,42,52)(H,43,53)(H,44,51)(H,54,55)(H4,36,37,38)/t18-,21+,22+,23+,24+,26+,27+/m1/s1 |
InChI Key |
JNWKXERBOLBTKX-AUCLZKBNSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)NCC(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)O)N)O |
Canonical SMILES |
CC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCSC)NC(=O)CNC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(C(C)O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the growing chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Common reagents used in SPPS include:
Fmoc (9-fluorenylmethyloxycarbonyl): for temporary protection of the amino group.
HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate): as a coupling reagent.
Piperidine: for deprotection.
Industrial Production Methods
Industrial production of peptides like This compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide or performic acid for oxidation reactions.
Reducing agents: Dithiothreitol (DTT) or β-mercaptoethanol for reduction reactions.
Substitution reagents: Specific enzymes or chemical reagents for site-directed mutagenesis.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of methionine results in methionine sulfoxide, while reduction of disulfide bonds yields free thiols.
Scientific Research Applications
H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH: has various scientific research applications, including:
Chemistry: Used as a model peptide for studying peptide synthesis and reactions.
Biology: Investigated for its role in cellular signaling and protein interactions.
Medicine: Explored for potential therapeutic applications, such as in drug development and delivery.
Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.
Mechanism of Action
The mechanism of action of H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH involves its interaction with specific molecular targets, such as receptors or enzymes. These interactions can trigger various cellular pathways, leading to biological effects. For example, peptides can bind to cell surface receptors, initiating signal transduction cascades that regulate cellular functions.
Comparison with Similar Compounds
Structural and Functional Comparison
The following table compares H-Thr-Tyr-Gly-Met-Arg-Val-Ser-OH with peptides from the provided evidence:
Critical Analysis of Key Differences
- Length and Complexity : this compound is significantly shorter than MOG (35-55) and the phosphorylated peptide , limiting its capacity for complex interactions.
- Functional Residues: Unlike MOG (35-55), which includes immunogenic Trp and repeated Arg/Tyr motifs, the target peptide lacks these extended motifs, suggesting a narrower functional scope.
Research Implications and Limitations
- Structural Predictions : Computational modeling could clarify the target peptide’s tertiary structure and binding pockets, leveraging its Tyr and Arg residues.
- Gaps in Evidence: No direct studies on this compound were found in the provided sources; comparisons are based on sequence homology and residue properties.
- Experimental Validation : Future work should focus on synthesizing the peptide and testing its bioactivity in cellular assays or binding studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
